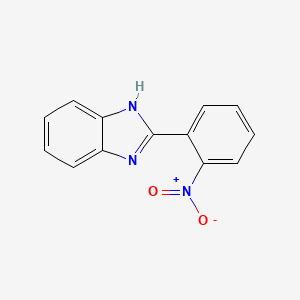

2-(2-ニトロフェニル)-1H-ベンゾイミダゾール

説明

“2-(2-Nitrophenyl)-1H-benzimidazole” likely belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group attached to a benzene ring . They are used in the synthesis of dyes, pharmaceuticals, and rubber chemicals .

Synthesis Analysis

While specific synthesis methods for “2-(2-Nitrophenyl)-1H-benzimidazole” are not available, a related compound, 2-nitrobenzyl, has been used in the synthesis of complex DNA microarrays . The method involves the use of phosphoramidites with a photolabile protecting group on the 3’-hydroxyl group .科学的研究の応用

生化学研究

2-(2-ニトロフェニル)-1H-ベンゾイミダゾール: は、ガラクトースの代謝において重要な役割を果たす酵素であるβ-ガラクトシダーゼを含む生化学アッセイの基質として使用されます 。これは、さまざまな生物学的サンプルにおける酵素活性を検出するために不可欠な比色およびEIA(酵素免疫測定法)基質として機能します。

有機合成

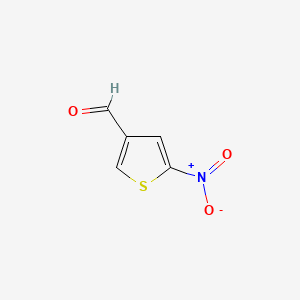

この化合物は、有機合成における中間体として作用します。 その構造は、反応性のアルデヒド基とニトロ基を特徴としており、目的の機能を持つより複雑な分子の合成のための潜在的な候補となっています。これは、アルドール縮合や求核付加などの反応に関与し、それぞれβ-ヒドロキシカルボニル化合物と付加物を形成します。

ドラッグデリバリーシステム

ナノメディシンの分野では、2-(2-ニトロフェニル)-1H-ベンゾイミダゾール誘導体は、光応答性ドラッグデリバリーシステムを作成する可能性について調査されています 。これらのシステムは、光にさらされると制御された方法で薬物を放出することができ、副作用を最小限に抑えた標的療法のための有望なアプローチを提供します。

光開裂応用

この化合物中のニトロフェニル基は、光開裂反応に関与できます。 この特性は、光にさらされると構造変化を起こすことができる材料の開発に利用されており、材料科学における制御された放出アプリケーションに役立ちます 。

環境研究

この化合物の誘導体は、土壌や植物組織中の殺虫剤や農薬の存在を分析するために環境研究で使用されます。 このアプリケーションは、これらの物質がエコシステムに与える影響を監視および管理するために不可欠です.

化学的安全性および危険性分析

ニトロ基の存在により、2-(2-ニトロフェニル)-1H-ベンゾイミダゾールは、その安全性と危険性の可能性について研究されています。 これは、化学物質の取り扱いと保管における安全プロトコルを開発するために重要です.

将来の方向性

作用機序

Target of Action

Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to be promising inhibitors of pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

Similar compounds have been found to display anti-biofilm activity and a tight-binding mode of action . This suggests that 2-(2-Nitrophenyl)-1H-benzimidazole may interact with its targets in a similar manner, leading to changes in the biochemical pathways of the organism.

Biochemical Pathways

These signal molecules play a crucial role in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior .

Result of Action

Similar compounds have been found to display anti-biofilm activity , suggesting that 2-(2-Nitrophenyl)-1H-benzimidazole may have similar effects.

生化学分析

Biochemical Properties

2-(2-Nitrophenyl)-1H-benzimidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between 2-(2-Nitrophenyl)-1H-benzimidazole and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and subsequently affects the production of signal molecules. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of 2-(2-Nitrophenyl)-1H-benzimidazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, 2-(2-Nitrophenyl)-1H-benzimidazole can disrupt quorum sensing, a cell-to-cell communication mechanism, thereby affecting biofilm formation and virulence

Molecular Mechanism

The molecular mechanism of action of 2-(2-Nitrophenyl)-1H-benzimidazole involves its binding interactions with specific biomolecules. By binding to the active site of enzymes like PqsD, this compound inhibits their catalytic activity, leading to a decrease in the production of key signal molecules . Additionally, 2-(2-Nitrophenyl)-1H-benzimidazole may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in various cellular processes.

特性

IUPAC Name |

2-(2-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPPXVVTXDVWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176579 | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-58-4 | |

| Record name | 2-(2′-Nitrophenyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

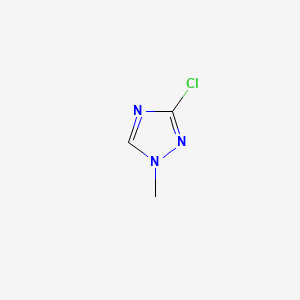

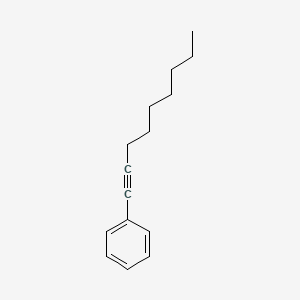

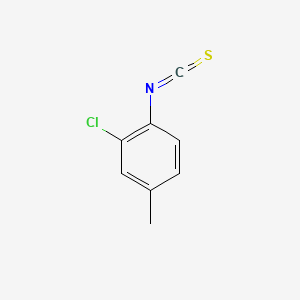

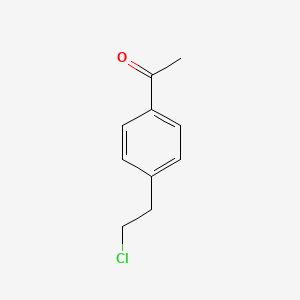

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-(2-Nitrophenyl)-1H-benzimidazole derivatives against HIV-1 reverse transcriptase?

A1: While 2-(2-Nitrophenyl)-1H-benzimidazole itself hasn't been extensively studied for anti-HIV activity, its derivatives, particularly those with a benzoyl group at the N1 position, show promising activity against HIV-1 reverse transcriptase (RT) []. Molecular docking studies suggest that these active compounds bind to the enzyme's active site, adopting a butterfly-like conformation. The benzoyl moiety interacts with a hydrophobic region formed by amino acids Tyrosine 81, Tyrosine 88, and Tryptophan 229 []. This binding interaction likely interferes with the enzyme's function, ultimately inhibiting viral replication.

Q2: How does the structure of 2-(2-Nitrophenyl)-1H-benzimidazole influence its reactivity?

A2: The presence of the nitro group at the ortho position of the phenyl ring in 2-(2-Nitrophenyl)-1H-benzimidazole facilitates intramolecular nucleophilic aromatic substitution (SNAr) reactions. This reactivity arises from the electron-withdrawing nature of the nitro group, which activates the ortho position towards nucleophilic attack. For instance, alkoxide nucleophiles can displace the nitro group under mild conditions []. This unique reactivity makes 2-(2-Nitrophenyl)-1H-benzimidazole a versatile building block for synthesizing more complex molecules.

Q3: Can 2-(2-Nitrophenyl)-1H-benzimidazole be used as a scaffold for designing inhibitors of bacterial DNA gyrase B?

A3: Yes, computational studies have identified 2-(2-Nitrophenyl)-1H-benzimidazole derivatives as potential inhibitors of Escherichia coli DNA gyrase B []. Specifically, the 2,5(6)-substituted benzimidazole derivatives are predicted to form key hydrogen bonds with essential residues in the enzyme's active site, including Asparagine 46, Aspartic acid 73, and Aspartic acid 173 []. This suggests that these derivatives could interfere with the enzyme's function, potentially leading to antibacterial activity.

Q4: How does N-substitution affect the electron spin resonance (ESR) behavior of 2-(2-Nitrophenyl)-1H-benzimidazole?

A4: Studies have shown that N-substitution significantly impacts the electron spin resonance (ESR) spectra of 2-(2-Nitrophenyl)-1H-benzimidazole radical anions []. Specifically, the hyperfine coupling constants, which reflect the interactions between the unpaired electron and nearby nuclei, are altered by the presence and nature of N-substituents. For instance, benzoyl and acetyl groups at the N1 position lead to distinct ESR spectral patterns compared to the unsubstituted parent compound []. These findings highlight the influence of substituents on the electronic structure and properties of 2-(2-Nitrophenyl)-1H-benzimidazole derivatives.

Q5: What is the crystal structure of 2-(2-Nitrophenyl)-1H-benzimidazole?

A5: X-ray crystallography studies have revealed that in the solid state, the benzimidazole and phenyl rings in 2-(2-Nitrophenyl)-1H-benzimidazole are not coplanar. Instead, they adopt a dihedral angle of 40.08° []. The molecules form chains along the crystallographic b-axis through intermolecular N—H⋯N hydrogen bonds. Furthermore, these chains are interconnected by C—H⋯O hydrogen bonds, resulting in a two-dimensional network structure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)